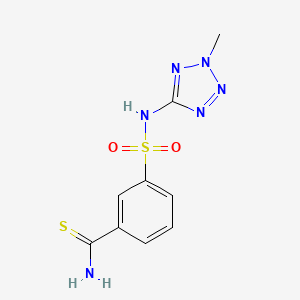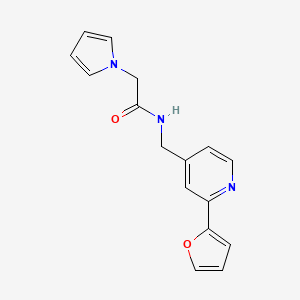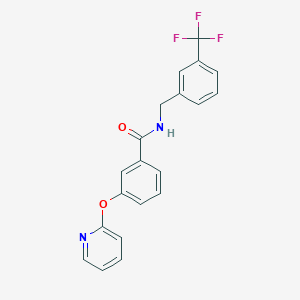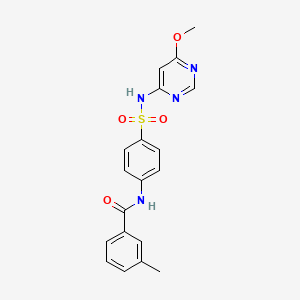
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide is a chemical compound with the molecular formula C9H10N6O2S2 and a molecular weight of 298.34 g/mol. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions . The presence of both sulfamoyl and carbothioamide groups in its structure makes it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide typically involves the reaction of 2-methyltetrazole with a suitable benzene derivative under controlled conditions . One common method includes the use of a base-catalyzed cyclization reaction, where quaternary ammonium salts containing propargyl and 3-(2-methyltetrazol-5-yl)propargyl groups undergo cyclization at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation, even with strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfamoyl and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong bases, reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s stability and reactivity make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an antiviral, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a metabolically stable isosteric replacement for carboxylic acid moieties, influencing various biological processes . The compound’s sulfamoyl and carbothioamide groups can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety.
1,3-Bis(1-methyltetrazol-5-yl)triazene: An energetic nitrogen-rich compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and stability properties .
Properties
IUPAC Name |
3-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-3-6(5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCJIKNKBUNQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732242.png)


![ethyl 4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2732252.png)
![N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732253.png)
![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2732258.png)

![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)
![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)
